1-[2-[(5-Bromopyridin-2-yl)amino]-2-oxoethyl]pyrazole-3-carboxylic acid
Overview
Description
1-[2-[(5-Bromopyridin-2-yl)amino]-2-oxoethyl]pyrazole-3-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromopyridine moiety attached to a pyrazole ring, which is further connected to a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(5-Bromopyridin-2-yl)amino]-2-oxoethyl]pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 5-bromopyridine with an appropriate amine to form the bromopyridine amine intermediate. This intermediate is then reacted with a pyrazole derivative under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-[(5-Bromopyridin-2-yl)amino]-2-oxoethyl]pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can result in the formation of various substituted pyrazole compounds.
Scientific Research Applications
1-[2-[(5-Bromopyridin-2-yl)amino]-2-oxoethyl]pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-[(5-Bromopyridin-2-yl)amino]-2-oxoethyl]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromopyridine-3-carboxylic acid
- 2-Amino-5-bromopyridine
- 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid
Uniqueness
1-[2-[(5-Bromopyridin-2-yl)amino]-2-oxoethyl]pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups and structural features. The presence of both the bromopyridine and pyrazole moieties in a single molecule provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds.
Properties
IUPAC Name |
1-[2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl]pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4O3/c12-7-1-2-9(13-5-7)14-10(17)6-16-4-3-8(15-16)11(18)19/h1-5H,6H2,(H,18,19)(H,13,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPFTAOQMAIZIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)CN2C=CC(=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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